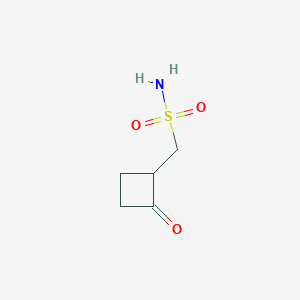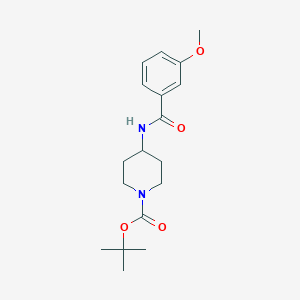![molecular formula C25H23NO6S B2442793 Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate CAS No. 956977-50-7](/img/structure/B2442793.png)
Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate” is a chemical compound with the molecular formula C25H23NO6S . It has a molecular weight of 465.5 g/mol . The compound is also known by other names such as “[cyano- (3-phenoxyphenyl)methyl] 3-ethyl-2-methoxy-4-methylsulfinyloxybenzoate” and "cyano (3-phenoxyphenyl)methyl 3-ethyl-4- (methanesulfinyloxy)-2-methoxybenzoate" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name “[cyano- (3-phenoxyphenyl)methyl] 3-ethyl-2-methoxy-4-methylsulfinyloxybenzoate” gives some insight into its structure . The compound contains a cyano group (-CN), a phenoxyphenyl group, a methyl group (-CH3), an ethyl group (-C2H5), a methoxy group (-OCH3), and a methylsulfinyloxy group (-OS(O)CH3). The exact 3D conformation of the molecule is not provided .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 465.5 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 8 hydrogen bond acceptors . It has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 465.12460863 g/mol . The topological polar surface area of the compound is 114 Ų . The compound has a heavy atom count of 33 . The formal charge of the compound is 0 . The complexity of the compound is computed to be 702 .
Scientific Research Applications
Crystal Structure Analysis
The compound, known as fenpropathrin, a pyrethroid insecticide, has been studied for its crystal structure. The analysis of its structure, such as the dihedral angles between the cyclopropane ring plane and the carboxylate group plane, and between the benzene and phenyl rings, plays a crucial role in understanding its chemical properties and potential applications in insecticides (Kang, Jeon, Lee, & Kim, 2014).
Copolymerization Studies
This chemical has been utilized in the synthesis of novel copolymers. For instance, its variants have been copolymerized with styrene to create new materials. The synthesized monomers, including those with similar structures, were characterized by various methods like CHN analysis, IR, and NMR. These copolymers are analyzed for their composition, structure, and decomposition properties, which are significant for material science applications (Kharas et al., 2015), (Kharas et al., 2016).
Radical Equivalent Studies
The compound has been examined as a one-carbon radical equivalent. This study shows its potential in the introduction of an acyl unit via xanthate transfer radical addition to olefins, which is a significant process in organic synthesis and chemical manufacturing (Bagal, de Greef, & Zard, 2006).
Photophysical Properties
Research has also been conducted on related compounds to understand their photophysical properties. These studies are crucial for developing materials with specific optical properties, useful in fields like optoelectronics and luminescence (Kim et al., 2021).
properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-ethyl-2-methoxy-4-methylsulfinyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-20-22(32-33(3)28)14-13-21(24(20)29-2)25(27)31-23(16-26)17-9-8-12-19(15-17)30-18-10-6-5-7-11-18/h5-15,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHIMHBIXFDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)OS(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2442713.png)



![2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B2442719.png)


![4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one](/img/structure/B2442726.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2442727.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2442728.png)
![3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2442729.png)
![3-Methyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2442731.png)